molecular formula C16H33NO2 B3109641 16-Aminohexadecanoic acid CAS No. 17437-22-8

16-Aminohexadecanoic acid

Cat. No. B3109641
CAS RN: 17437-22-8
M. Wt: 271.44 g/mol
InChI Key: QJGFZBNNVXTCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Aminohexadecanoic acid is a unique synthetic fatty acid derivative characterized by its long hydrocarbon chain (C16) and a primary amine functional group at the ω-end . This distinctive structure provides diverse opportunities for chemical modifications, enabling a wide range of applications in pharmaceutical research .


Synthesis Analysis

The new polyamide nylon 16 was produced by polycondensation of this compound in bulk at 210°C . The monomer was obtained by ring-opening hydrolysis of 2-azacycloheptadecanone which was prepared from commercial 8-cyclohexadecen-1-one through a four-step synthesis route .


Molecular Structure Analysis

The chemical formula of this compound is C16H33NO2 . It has a molecular weight of 271.40 .


Chemical Reactions Analysis

The amino group (NH2) of this compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .


Physical And Chemical Properties Analysis

This compound is an alkane chain with terminal carboxylic acid and amine groups .

Scientific Research Applications

Polyesters and Polyamides from Biochemically Derived Fatty Acids

16-Aminohexadecanoic acid, a derivative of fatty acids, can be utilized in the synthesis of polyesters and polyamides. This application involves using biochemically derived fatty acid derivatives as starting materials for renewable polyesters and polyamides, demonstrating its potential in the field of sustainable materials and polymers (Kolb, Winkler, Syldatk, & Meier, 2014).

Use in Myocardial Imaging

This compound has been investigated for its use in myocardial imaging. For instance, the synthesis and evaluation of a new positively charged 99mTc-labeled fatty acid derivative, derived from this compound, showed potential for detecting myocardial abnormalities (Mathur et al., 2011).

Surface Modification of Biomaterials

This acid has applications in the surface modification of biomaterials. For example, the self-assembled monolayers of alkanoic acids, including 16-hydroxyhexadecanoic acid, were formed on stainless steel surfaces for improved biocompatibility (Raman & Gawalt, 2007).

Derivation from Tomato Residual Wastes

The derivation of 10,16-dihydroxyhexadecanoic acid from tomato residual wastes highlights the acid's role in sustainability. This derivative can be utilized in synthesizing a range of chemicals and bio-polyesters, underlining the acid's versatility in agricultural and chemical applications (Arrieta-Báez et al., 2011).

Chemical Synthesis and Modified Peptides

This compound is significant in the chemical synthesis of modified peptides and in the polyamide synthetic fibers industry, demonstrating its role in advanced materials and chemical engineering (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Nanoparticle and Metal Surface Applications

The acid is used in the formation of self-assembled monolayers on metal surfaces and nanoparticles, playing a crucial role in nanotechnology and surface chemistry. This includes the formation of carboxylic acid-terminated organic thin films on gold nanoparticles, indicating its utility in nanoscale material engineering (Lee et al., 2013).

Mechanism of Action

Target of Action

16-Aminohexadecanoic acid is primarily used as a PROTAC linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC .

Mode of Action

The compound has an alkane chain with terminal carboxylic acid and amine groups . The amino group (NH2) is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups of activated NHS ester to form a stable amide bond . These reactions allow this compound to link the E3 ligase recruiting moiety and the protein-targeting moiety of a PROTAC, facilitating the degradation of the target protein .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the target protein of the PROTAC it is part of. By enabling the degradation of specific proteins, it can influence a variety of cellular processes .

Pharmacokinetics

As a component of protacs, its pharmacokinetic properties would be influenced by the other components of the protac, as well as the specific properties of the target protein .

Result of Action

The result of this compound’s action is the degradation of the target protein of the PROTAC it is part of . This can have a variety of effects at the molecular and cellular level, depending on the role of the degraded protein .

Safety and Hazards

16-Aminohexadecanoic acid is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

16-Aminohexadecanoic acid has potential applications in the synthesis of PROTACs . Its distinctive structure provides diverse opportunities for chemical modifications, enabling a wide range of applications in pharmaceutical research .

properties

IUPAC Name

16-aminohexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGFZBNNVXTCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312375
Record name 16-Aminohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17437-22-8
Record name 16-Aminohexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17437-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-Aminohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16-Aminohexadecanoic acid
Reactant of Route 2
Reactant of Route 2
16-Aminohexadecanoic acid
Reactant of Route 3
Reactant of Route 3
16-Aminohexadecanoic acid
Reactant of Route 4
16-Aminohexadecanoic acid
Reactant of Route 5
Reactant of Route 5
16-Aminohexadecanoic acid
Reactant of Route 6
16-Aminohexadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.